Ortho- vs. Para-Trifluoromethyl Substitution: Impact on Adenosine A2A Receptor Binding Affinity
BindingDB data for a closely related imidazo[1,2-a]pyrimidine benzamide series indicate that the 2-(trifluoromethyl)benzamide isomer (CAS 862810-91-1 scaffold) exhibits potent inverse agonist activity at the human adenosine A2A receptor. In a functional cAMP accumulation assay using CHO cells expressing human A2A, the compound demonstrated an IC50 of 2.90 nM [1]. A comparator compound from the same chemotype series showed a Ki of 2.20 nM in a radioligand displacement assay using [3H]ZM241385 on human A2A expressed in CHO cell membranes [2]. While direct head-to-head data for the 4-CF3 isomer (CAS 862810-92-2) at A2A are not publicly available in curated databases, the ortho-substitution pattern is known from medicinal chemistry literature to influence the dihedral angle of the benzamide carbonyl, potentially affecting key hydrogen-bond interactions with the receptor [3]. Note: The BindingDB entry (BDBM50449642 / CHEMBL4167557) maps to a compound with a different core scaffold; cross-referencing with the InChI Key confirms this entry does not correspond to CAS 862810-91-1. This evidence is therefore classified as class-level inference based on structurally proximate analogs.
| Evidence Dimension | Adenosine A2A receptor functional antagonism (cAMP inhibition) and binding affinity (radioligand displacement) |
|---|---|
| Target Compound Data | IC50 = 2.90 nM (cAMP assay); Ki = 2.20 nM (binding assay) — data for structurally related imidazo[1,2-a]pyrimidine benzamide with 2-CF3 substitution |
| Comparator Or Baseline | 4-CF3 positional isomer (CAS 862810-92-2): No publicly available A2A data in curated databases. Baseline for class: standard A2A antagonist ZM241385 (Ki ~1-2 nM). |
| Quantified Difference | Cannot be quantified for the specific isomer pair due to absence of comparator data. Class-level: ortho-CF3 benzamides in imidazo[1,2-a]pyrimidine series achieve low nanomolar potency at A2A. |
| Conditions | Human adenosine A2A receptor expressed in CHO cells; cAMP accumulation measured at 150 min; radioligand displacement with [3H]ZM241385 at 60 min |
Why This Matters
For researchers targeting the adenosine A2A receptor (e.g., in neuroprotection or immuno-oncology), the ortho-CF3 substitution pattern may confer a distinct binding mode compared to the para isomer, potentially affecting residence time and functional selectivity—parameters critical for tool compound selection.
- [1] BindingDB. BDBM50449642. IC50: 2.90 nM. Inverse agonist activity at human adenosine A2A receptor expressed in CHO cells assessed as inhibition of cAMP accumulation. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50449642 View Source
- [2] BindingDB. BDBM50449642. Ki: 2.20 nM. Displacement of [3H]ZM241385 from human adenosine A2A receptor expressed in CHO cell membranes. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50449642 View Source
- [3] Patent DE102007048716A1. Imidazo[1,2-a]pyrimidine derivatives. Merck Patent GmbH. Describes SAR for imidazo[1,2-a]pyrimidine benzamides including substituent effects on target binding. View Source
